molecular formula C15H22N2O3S B4614580 1-(ethylsulfonyl)-N-(3-methylphenyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(3-methylphenyl)-4-piperidinecarboxamide

Cat. No. B4614580
M. Wt: 310.4 g/mol
InChI Key: OMKLZHCJMFBVCT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential in various biological applications due to their structural complexity and chemical reactivity. It is structurally related to piperidine derivatives, which have been extensively studied for their diverse pharmacological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, starting from ethyl piperidine-4-carboxylate, leading to various N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides through reactions with alkyl/aryl sulfonyl chlorides. These processes are characterized by their ability to introduce sulfonyl groups into the piperidine ring, providing a basis for further chemical modifications (Khalid, Rehman, & Abbasi, 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, which could potentially lead to the development of antidementia agents. One compound showed significant potential due to its high affinity for AChE over BuChE, indicating its advanced development as an antidementia agent (Sugimoto et al., 1990).

  • Another study synthesized new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for AChE and butyrylcholinesterase (BChE) enzyme inhibition activities. These compounds were evaluated for their binding interactions with AChE and BChE human proteins, demonstrating their potential as excellent inhibitors for AChE and BChE (Khalid et al., 2014).

Crystal Structural Analysis

  • Research on the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its acid counterpart as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1) revealed different crystal packings despite their analogical nature. This study included a polymorph risk assessment to explore interactions in one of the compounds (Mambourg et al., 2021).

Anticancer Evaluation

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing that some derivatives have low IC50 values, indicating strong anticancer activities relative to doxorubicin. This underscores the potential of these propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as anticancer agents, though further in vivo studies are needed (Rehman et al., 2018).

Enantioseparation and Analysis

  • Studies on the enantioseparation of basic active pharmaceutical ingredient compounds and their intermediates using reversed phase and normal phase liquid chromatography highlighted the efficacy of certain polysaccharide stationary phases in achieving baseline enantioseparation. This method was validated for various analytical parameters, showcasing its utility in pharmaceutical analysis (Zhou et al., 2010).

properties

IUPAC Name

1-ethylsulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-21(19,20)17-9-7-13(8-10-17)15(18)16-14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKLZHCJMFBVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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